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Compound of Interest

Compound Name: Hydroxy-PEG4-C2-nitrile

Cat. No.: B1192898

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-C2-nitrile is a heterobifunctional linker molecule integral to the development of
advanced therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras
(PROTACS). This molecule incorporates a tetraethylene glycol (PEG4) spacer, which imparts
favorable physicochemical properties such as increased hydrophilicity and improved
pharmacokinetic profiles. The terminal hydroxyl (-OH) and nitrile (-CN) functionalities offer
versatile handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand,
respectively, facilitating the assembly of the final PROTAC construct. This technical guide
provides a comprehensive overview of the structural elucidation of Hydroxy-PEG4-C2-nitrile,
detailing experimental protocols and presenting representative data.

Physicochemical Properties

A summary of the key physicochemical properties of Hydroxy-PEG4-C2-nitrile is presented in
Table 1.
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Property Value

Chemical Formula C11H21NOs

Molecular Weight 247.29 g/mol

CAS Number 2194563-83-0

Appearance Colorless to pale yellow oil or solid
Purity (Typical) =95%

Solubility Soluble in water, DMSO, DMF, Methanol
Boiling Point Not determined

Melting Point Not determined

Structural Elucidation: Experimental Data and
Protocols

The definitive structure of Hydroxy-PEG4-C2-nitrile is confirmed through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of Hydroxy-PEG4-C2-nitrile in 0.6 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

e Instrument: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation
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delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR. Typical parameters include a
spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2
seconds.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Representative Data:

e 1H NMR (400 MHz, CDCls) & (ppm): 3.75-3.60 (m, 16H, -O-CH2-CH2-0-), 3.55 (t, 2H, -CHa-
OH), 2.60 (t, 2H, -CH2-CN), 2.50 (br s, 1H, -OH).

e 13C NMR (100 MHz, CDCls) & (ppm): 118.0 (-CN), 72.5, 70.6, 70.5, 70.4, 70.3, 67.2, 61.5 (-
O-CH2-), 17.1 (-CH2-CN).

1H NMR Peak Chemical Shift

_ Multiplicity Integration Assignment
Assignment (ppm)
_ -O-CH2-CH2-O-
1 3.75-3.60 multiplet 16H
(PEG backbone)

2 3.55 triplet 2H -CHz2-OH
3 2.60 triplet 2H -CH2-CN
4 2.50 broad singlet 1H -OH
13C NMR Peak Assignment Chemical Shift (ppm) Assignment
1 118.0 -CN

-O-CH:z- carbons of the PEG
2 725-615

backbone and -CH2-OH
3 171 -CH2-CN
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information
from the fragmentation pattern.

Experimental Protocol:

o Sample Preparation: Prepare a dilute solution of Hydroxy-PEG4-C2-nitrile (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

 lonization Method: Utilize Electrospray lonization (ESI) in positive ion mode.

e Mass Analyzer: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)
or Orbitrap instrument, to obtain accurate mass measurements.

o Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-
500). For fragmentation analysis (MS/MS), select the protonated molecular ion ((M+H]*) or
other relevant adducts (e.g., [M+Na]*) as the precursor ion and subject it to collision-induced
dissociation (CID).

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic
fragment ions.

Representative Data:

e High-Resolution Mass Spectrum (HRMS): Calculated for C11H22NOs* [M+H]*: 248.1492;
Found: 248.1495.

e Major Fragment lons (m/z): 230 ([M-H20+H]*), 202, 158, 114, 70 (characteristic PEG
fragments resulting from cleavage of C-O and C-C bonds).
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Fragment lon (m/z) Proposed Structure/Loss
248.15 [M+H]*

270.13 [M+Na]*

230.14 [M - H20 + H]*

Loss of -CH2CN and subsequent
202.11
rearrangements

Characteristic repeating units of the PEG

158.09, 114.07, 70.05
backbone (-C2H40)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between
two KBr plates or as a thin film on a KBr disk.

Instrument: Use a standard FTIR spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

Data Analysis: Identify the characteristic absorption bands corresponding to the different
functional groups in the molecule.

Representative Data:

e Major Absorption Bands (cm™1): 3450 (br, O-H stretch), 2920, 2870 (C-H stretch), 2250 (wk,
C=N stretch), 1100 (s, C-O-C stretch).
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Wavenumber (cm~?) Vibrational Mode Functional Group
~3450 (broad) O-H stretching Hydroxyl (-OH)
~2920, 2870 C-H stretching (aliphatic) Methylene (-CHz)
~2250 (weak) C=N stretching Nitrile (-CN)
~1100 (strong) C-O-C stretching (ether) PEG backbone

Synthesis Protocol

A plausible synthetic route for Hydroxy-PEG4-C2-nitrile starting from commercially available
tetraethylene glycol is outlined below.

Workflow for the Synthesis of Hydroxy-PEG4-C2-nitrile
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Caption: Synthetic workflow for Hydroxy-PEG4-C2-nitrile.

Detailed Protocol:

» Monotosylation of Tetraethylene Glycol:

o Dissolve tetraethylene glycol (1 equivalent) in dichloromethane (DCM) and cool the
solution to 0 °C in an ice bath.
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o Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1 equivalent) in DCM to the
cooled solution.

o Add pyridine (1.1 equivalents) dropwise to the reaction mixture.

o Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, wash the reaction mixture with 1M HCI, saturated NaHCOs solution, and
brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure to obtain the crude mono-tosylated product.

e Nitrile Substitution:

o Dissolve the crude mono-tosylated tetraethylene glycol in a polar aprotic solvent such as
dimethyl sulfoxide (DMSO).

o Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.

o Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is
complete (monitored by TLC).

o Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl
acetate.

o Separate the organic layer, and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, filter, and
concentrate under reduced pressure.

e Purification:

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Hydroxy-PEG4-C2-
nitrile.
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Application in PROTAC Technology

Hydroxy-PEG4-C2-nitrile serves as a critical linker in the construction of PROTACSs. The
general mechanism of PROTAC-mediated protein degradation is illustrated below.
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Caption: The catalytic cycle of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Assembly and Evaluation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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